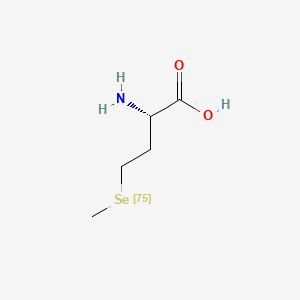

(2S)-2-amino-4-methylselanylbutanoic acid

Vue d'ensemble

Description

La sélénométhionine Se-75 est une forme radiomarquée de l'acide aminé sélénométhionine, où le sélénium-75 est incorporé dans la molécule de méthionine. La sélénométhionine est un acide aminé naturel présent dans divers aliments, notamment les noix, les céréales complètes, la viande, les œufs et les produits laitiers. Elle est une source importante de sélénium, un oligo-élément essentiel qui joue un rôle crucial dans divers processus biologiques, notamment la fonction thyroïdienne, la reproduction et la production d'ADN .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La sélénométhionine peut être synthétisée par réaction de la méthionine avec des composés du sélénium. Une méthode courante implique la réaction de la méthionine avec l'acide sélénieux (H₂SeO₃) dans des conditions contrôlées. La réaction a généralement lieu en solution aqueuse à un pH et une température spécifiques pour assurer l'incorporation du sélénium dans la molécule de méthionine.

Méthodes de production industrielle : La production industrielle de la sélénométhionine implique souvent l'utilisation de levure enrichie en sélénium. La levure est cultivée dans un milieu riche en sélénium, ce qui lui permet d'incorporer le sélénium dans ses protéines, notamment la sélénométhionine. La sélénométhionine est ensuite extraite et purifiée à partir de la biomasse de levure .

Types de réactions :

Oxydation : La sélénométhionine peut subir une oxydation pour former de l'oxyde de sélénométhionine. Cette réaction est généralement réalisée à l'aide d'agents oxydants tels que le peroxyde d'hydrogène (H₂O₂) ou d'autres peroxydes.

Réduction : La sélénométhionine peut être réduite pour former du séléniure de sélénométhionine. Cette réaction peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH₄).

Substitution : La sélénométhionine peut subir des réactions de substitution où l'atome de sélénium est remplacé par d'autres atomes ou groupes. Par exemple, la sélénométhionine peut réagir avec des halogénoalcanes pour former des composés alkylésélénium.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène (H₂O₂), peroxydes et autres agents oxydants.

Réduction : Borohydrure de sodium (NaBH₄) et autres agents réducteurs.

Substitution : Halogénoalcanes et autres réactifs électrophiles.

Principaux produits formés :

Oxydation : Oxyde de sélénométhionine.

Réduction : Séléniure de sélénométhionine.

Substitution : Composés alkylésélénium

4. Applications de la recherche scientifique

La sélénométhionine Se-75 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme traceur radiomarqué dans diverses études chimiques pour suivre l'incorporation et la distribution du sélénium dans différents composés et réactions.

Biologie : Employé dans des études sur le métabolisme du sélénium et son rôle dans les systèmes biologiques. Il est utilisé pour étudier l'incorporation du sélénium dans les protéines et ses effets sur les processus cellulaires.

Médecine : Utilisé en imagerie diagnostique et en radiothérapie. La sélénométhionine Se-75 est utilisée en scintigraphie pour visualiser et diagnostiquer les troubles thyroïdiens et d'autres affections.

Industrie : Appliqué dans la production de suppléments enrichis en sélénium et d'aliments fonctionnels.

5. Mécanisme d'action

La sélénométhionine exerce ses effets principalement par son rôle de donneur de sélénium. Une fois ingérée, la sélénométhionine est métabolisée pour libérer du sélénium, qui est ensuite incorporé dans les sélénoprotéines. Ces sélénoprotéines jouent un rôle crucial dans divers processus biologiques, notamment la défense antioxydante, le métabolisme des hormones thyroïdiennes et la fonction immunitaire. La sélénométhionine agit également comme antioxydant en épuisant les espèces réactives de l'oxygène (ERO) et en favorisant la formation et le recyclage du glutathion, un autre antioxydant important .

Applications De Recherche Scientifique

Metabolic Studies

L-methionine sulfone has been utilized in metabolic studies to investigate disorders related to amino acid metabolism. For instance, it has been implicated in the diagnosis and management of methylmalonic acidemia, a metabolic disorder characterized by elevated methylmalonic acid levels due to impaired vitamin B12 metabolism. A case study highlighted the use of L-methionine sulfone as a therapeutic agent that improved cognitive function and reduced serum homocysteine levels in patients with this condition .

Protease Inhibition

Research indicates that non-canonical amino acids like L-methionine sulfone can enhance protease stability and specificity. Studies have shown that modifying proteases with this amino acid can lead to increased resistance against proteolytic degradation, thereby extending the functional lifespan of these enzymes in biochemical applications .

Antimicrobial and Antioxidant Properties

Recent studies have explored the antimicrobial and antioxidant potential of compounds derived from L-methionine sulfone. For example, novel derivatives have demonstrated significant activity against various pathogens such as Pseudomonas aeruginosa and Candida albicans. The antioxidant activity was assessed using the DPPH free radical scavenging method, revealing that some derivatives exhibited superior antioxidant capabilities compared to established standards .

Case Study 1: Methylmalonic Acidemia

A clinical case involving a 29-year-old female patient diagnosed with late-onset methylmalonic acidemia demonstrated the effectiveness of L-methionine sulfone in treatment protocols. Following administration of this compound alongside other therapies, notable improvements were observed in cognitive function and metabolic markers .

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Serum Homocysteine (µmol/L) | 178.41 | 35.42 |

| Methylmalonic Acid (µmol/mmol) | 306.4 | 6.1 |

Case Study 2: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of L-methionine sulfone derivatives, several compounds were synthesized and tested against common pathogens. The results indicated that some derivatives had comparable or superior efficacy compared to traditional antibiotics.

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| Compound A | 22 |

| Compound B | 25 |

| Ofloxacin | 20 |

Mécanisme D'action

Selenomethionine is often compared with other selenium-containing compounds, such as selenocysteine and inorganic selenium forms like selenite and selenate.

Selenocysteine: Another naturally occurring selenium-containing amino acid, selenocysteine is incorporated into selenoproteins through a unique ribosomal mechanism. Unlike selenomethionine, which can replace methionine in proteins, selenocysteine is specifically incorporated into selenoproteins at defined positions.

Selenite and Selenate: These are inorganic forms of selenium that are commonly used in supplements and animal feeds. They are less bioavailable compared to organic forms like selenomethionine and selenocysteine.

Uniqueness of Selenomethionine: Selenomethionine is unique due to its high bioavailability and ability to be incorporated into proteins in place of methionine. This allows it to serve as a long-term selenium storage form in the body, providing a steady supply of selenium for various biological processes .

Comparaison Avec Des Composés Similaires

La sélénométhionine est souvent comparée à d'autres composés contenant du sélénium, tels que la sélénocystéine et les formes de sélénium inorganique comme le sélénite et le sélénate.

Sélénocystéine : Autre acide aminé contenant du sélénium naturellement présent, la sélénocystéine est incorporée dans les sélénoprotéines par un mécanisme ribosomique unique. Contrairement à la sélénométhionine, qui peut remplacer la méthionine dans les protéines, la sélénocystéine est spécifiquement incorporée dans les sélénoprotéines à des positions définies.

Sélénite et sélénate : Ce sont des formes inorganiques de sélénium qui sont couramment utilisées dans les suppléments et les aliments pour animaux. Ils sont moins biodisponibles que les formes organiques comme la sélénométhionine et la sélénocystéine.

Unicité de la sélénométhionine : La sélénométhionine est unique en raison de sa haute biodisponibilité et de sa capacité à être incorporée dans les protéines à la place de la méthionine. Cela lui permet de servir de forme de stockage à long terme du sélénium dans l'organisme, fournissant un apport régulier en sélénium pour divers processus biologiques .

Composés similaires :

- Sélénocystéine

- Sélénite

- Sélénate

- Acide méthyléséléninique

- Sélénoesters .

Activité Biologique

(2S)-2-amino-4-methylselanylbutanoic acid, also known as selenomethionine, is a non-canonical amino acid that has garnered attention for its biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of selenium in place of sulfur in the methionine structure. This substitution alters its biochemical properties significantly. The molecular formula is CHNOSe, and it has unique physicochemical properties due to the selenium atom.

Antioxidant Properties

Selenomethionine exhibits potent antioxidant activity. It serves as a precursor for selenoproteins, which are crucial for maintaining cellular redox balance. The antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of glutathione peroxidase, an enzyme that protects cells from oxidative damage .

Role in Selenium Metabolism

Selenomethionine is a major dietary source of selenium, an essential trace element involved in various physiological processes. It is incorporated into proteins in place of methionine, influencing protein structure and function. This incorporation can lead to alterations in enzyme activity and metabolic pathways, particularly those involved in redox signaling .

Neuroprotective Effects

Research indicates that selenomethionine may have neuroprotective effects. It has been shown to modulate neurotransmitter systems and protect neurons from oxidative stress-induced damage. In animal models, supplementation with selenomethionine has been associated with improved cognitive function and reduced neuroinflammation .

Study on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that selenomethionine can induce apoptosis (programmed cell death) through the activation of caspase pathways. The study found that treatment with selenomethionine resulted in increased levels of reactive oxygen species (ROS), which contributed to the apoptotic process .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | ROS-mediated apoptosis |

| MCF-7 | 20 | Caspase activation |

| A549 | 25 | Cell cycle arrest |

Effects on Immune Function

In another study focusing on immune response, selenomethionine supplementation was shown to enhance the proliferation of lymphocytes and increase the production of cytokines in response to antigen stimulation. This suggests a role for selenomethionine in modulating immune function and enhancing host defense mechanisms .

Toxicity and Safety Profile

While selenomethionine is generally recognized as safe when consumed in dietary amounts, high doses can lead to toxicity. Symptoms may include gastrointestinal distress and neurological effects due to selenium accumulation. The median lethal dose (LD50) has been reported at approximately 4.25 mg Se/kg body weight in animal studies .

Propriétés

Numéro CAS |

1187-56-0 |

|---|---|

Formule moléculaire |

C5H11NO2Se |

Poids moléculaire |

192.07 g/mol |

Nom IUPAC |

(2S)-2-amino-4-methyl(75Se)selanylbutanoic acid |

InChI |

InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i9-4 |

Clé InChI |

RJFAYQIBOAGBLC-ZEMBQCNESA-N |

SMILES |

C[Se]CCC(C(=O)O)N |

SMILES isomérique |

C[75Se]CC[C@@H](C(=O)O)N |

SMILES canonique |

C[Se]CCC(C(=O)O)N |

Apparence |

Solid powder |

Key on ui other cas no. |

1187-56-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Butanoic acid, 2-amino-4-(methylseleno)- Radioselenomethionine Se 75, Selenomethionine Selenomethionine Selenomethionine Hydrochloride, (S)-Isomer Selenomethionine Se 75 Selenomethionine, (+,-)-Isomer Selenomethionine, (R)-Isomer Selenomethionine, (S)-Isomer Sethotope |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.